1-[4-(6-methanesulfonyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-phenylpropan-1-one
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Description
This compound is a novel benzothiazole–piperazine hybrid . It has been rationally designed, synthesized, and evaluated as a multifunctional ligand against Alzheimer’s disease (AD) . The compound has shown modest to strong inhibition of acetylcholinesterase (AChE) and Aβ 1-42 aggregation .
Synthesis Analysis
The compound was synthesized through a multi-step procedure . The structures of the synthesized compounds were characterized by IR, 1 H NMR, 13 C NMR, and mass spectral technique .Molecular Structure Analysis
The compound is a hybrid molecule consisting of isothiazole and piperazine moieties . It acts as dopamine and serotonin antagonists and is used as antipsychotic drug substances .Chemical Reactions Analysis
The compound has shown effective, uncompetitive, and selective inhibition against AChE . The Lineweaver–Burk reciprocal plots exhibited a decrease in Vmax as well as Km with increasing inhibitor concentration .Mechanism of Action
Target of Action
The primary target of this compound is acetylcholinesterase (AChE) . AChE is an enzyme that catalyzes the breakdown of acetylcholine, a neurotransmitter, into choline and acetate. By inhibiting AChE, the compound increases the concentration of acetylcholine in the brain, which can help improve cognition and memory .
Mode of Action
The compound interacts with AChE by binding to both the catalytic active site (CAS) and the peripheral anionic site (PAS), resulting in a mixed type of inhibition . This dual binding can enhance the compound’s inhibitory effect on AChE .
Biochemical Pathways
The compound affects the cholinergic pathway by inhibiting AChE, thereby increasing the concentration of acetylcholine in the synaptic cleft . This can enhance cholinergic transmission, which is beneficial for cognitive function. Additionally, the compound has been shown to inhibit the aggregation of Aβ 1-42, a peptide involved in the formation of amyloid plaques in Alzheimer’s disease .
Result of Action
The compound’s action results in the inhibition of AChE and Aβ 1-42 aggregation, leading to improved cognition and spatial memory . In a mouse model, the compound significantly improved cognition and spatial memory against scopolamine-induced memory deficit .
Future Directions
Properties
IUPAC Name |
1-[4-(6-methylsulfonyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-phenylpropan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O3S2/c1-29(26,27)17-8-9-18-19(15-17)28-21(22-18)24-13-11-23(12-14-24)20(25)10-7-16-5-3-2-4-6-16/h2-6,8-9,15H,7,10-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FIEYWFAIBTWZOP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC2=C(C=C1)N=C(S2)N3CCN(CC3)C(=O)CCC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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